2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 3',4'-dimethylbiphenyl substituent. Its structure comprises three key components:
- Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) to shield the amino group during iterative coupling reactions .
- Amino acid backbone: A propanoic acid scaffold with an α-amino group, enabling incorporation into peptide chains.
Synthesis: The compound is synthesized via Fmoc protection of the amino group followed by coupling to a 3',4'-dimethylbiphenyl-modified propanoic acid backbone. A related protocol involves reacting Fmoc-OSu or Fmoc-Cl with the amino acid precursor in polar solvents (e.g., tetrahydrofuran) under basic conditions, achieving yields of ~73–96% in multi-step reactions .
Applications: Primarily used in peptide synthesis and medicinal chemistry, its biphenyl substituent may contribute to interactions with hydrophobic protein pockets, as seen in analogs targeting viral entry inhibitors or G-quadruplex DNA stabilizers .
Properties
Molecular Formula |
C32H29NO4 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[4-(3,4-dimethylphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H29NO4/c1-20-11-14-24(17-21(20)2)23-15-12-22(13-16-23)18-30(31(34)35)33-32(36)37-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35) |
InChI Key |
WBAUIURGDZGREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Origin of Product |
United States |
Biological Activity
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid (commonly referred to as Fmoc-amino acid derivatives) is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₄₅H₃₆N₂O₄S
- Molecular Weight : 700.843 g/mol
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid
- SMILES : OC(=O)C@HNC(=O)OCC6c7ccccc7c8ccccc68
Research indicates that compounds similar to Fmoc-amino acids can interact with various biological pathways, particularly through modulation of receptor activity. For instance, studies have shown that certain derivatives can inhibit the activity of G protein-coupled receptors (GPCRs), specifically the P2Y receptor family involved in cellular signaling pathways related to inflammation and pain response .
Inhibition Studies
In vitro assays demonstrated that specific derivatives exhibit significant inhibition of phospholipase C activity in cells expressing P2Y receptors. For example, compound analogs were shown to inhibit agonist-induced phospholipase C activation with varying efficacies across different receptor subtypes .
Case Studies
- P2Y Receptor Inhibition :
- Tumor Imaging :
Pharmacological Properties
The pharmacological profile of Fmoc-amino acid derivatives suggests they may possess anti-inflammatory and analgesic properties. The selective inhibition of P2Y receptors implies a potential therapeutic role in managing pain and inflammatory conditions.
Comparative Activity Table
Scientific Research Applications
Physical Properties
- Molecular Weight : 393.5 g/mol
- Solubility : Soluble in organic solvents such as DMF and DMSO.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its Fmoc protecting group allows for selective reactions, facilitating the construction of peptide chains and other biomolecules. The versatility of this compound makes it suitable for synthesizing various derivatives that are essential in pharmaceutical research.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities. For instance, studies have shown that certain Fmoc-protected amino acids can inhibit the growth of specific bacteria, suggesting their utility in developing antimicrobial agents .
Biochemical Studies
The compound is employed in studying enzyme mechanisms and protein-ligand interactions. By serving as a substrate or inhibitor, it provides insights into biological processes at the molecular level, thus contributing to the understanding of metabolic pathways.
Material Science
In addition to its applications in biochemistry and medicinal chemistry, this compound is also explored in material science for creating specialty chemicals and advanced materials. Its stability and reactivity make it a candidate for developing new polymers and composites with tailored properties.
Case Study 1: Antimicrobial Activity
A study published on the synthesis of Fmoc-protected amino acids demonstrated that specific derivatives could inhibit the growth of Gram-negative bacteria such as Salmonella . This finding highlights the potential application of these compounds in developing new antibiotics.
Case Study 2: Enzyme Inhibition
Research has indicated that certain Fmoc derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cellular function. This aspect is particularly relevant for drug discovery efforts aimed at targeting specific enzymes involved in disease processes .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Halogens (Br, Cl, F) : Improve binding affinity to hydrophobic pockets and metabolic stability via electron-withdrawing effects .
- Trifluoromethyl (CF₃) : Enhances bioavailability and resistance to oxidation, critical for in vivo applications .
- Nitro (NO₂): Enables photocaging strategies for controlled release in biomimetic neuropeptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
